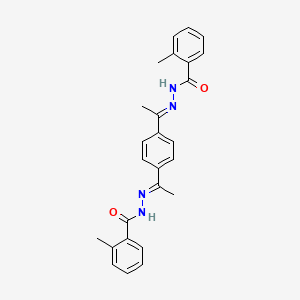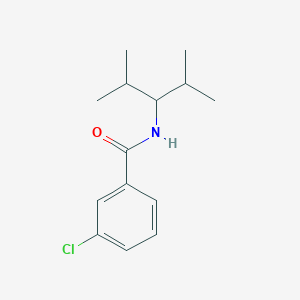
2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is not fully understood. However, studies have shown that it inhibits the activity of enzymes such as COX-2 and lipoxygenase, which are involved in the inflammation process. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In vitro and in vivo studies have shown that 2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole has anti-inflammatory, anti-cancer, and anti-microbial effects. It has been reported to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. It has also shown potential as an antibacterial and antifungal agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole in lab experiments include its potential as a drug candidate for the treatment of various diseases, its ability to inhibit enzymes involved in the inflammation process, and its anti-microbial properties. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on 2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole. These include:
1. Investigating its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections.
2. Studying its mechanism of action to fully understand how it inhibits enzymes and induces apoptosis in cancer cells.
3. Evaluating its potential side effects and toxicity in animal models.
4. Developing new synthesis methods to improve the yield and purity of the compound.
5. Investigating its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is a chemical compound that has shown promising results in scientific research. Its potential applications in medicinal chemistry, biochemistry, and pharmacology make it a valuable compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential side effects. The future directions for research on this compound are vast, and it has the potential to lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole has been reported using various methods, including the condensation of 2-aminomethylfuran and 5-bromo-2-methylbenzaldehyde in the presence of acetic acid and refluxing in ethanol. Another method involves the reaction of 2-aminomethylfuran with 5-bromo-2-methylbenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The yield of the compound varies depending on the method used.
Aplicaciones Científicas De Investigación
2-(5-bromo-2-furyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In biochemistry, it has been investigated for its ability to inhibit enzymes such as COX-2 and lipoxygenase. In pharmacology, it has been evaluated for its potential as a drug candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
2-(5-bromofuran-2-yl)-1,3-dimethyl-2H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-15-9-5-3-4-6-10(9)16(2)13(15)11-7-8-12(14)17-11/h3-8,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQYUSRDQWHKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromofuran-2-yl)-1,3-dimethyl-2H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)

![N-(4-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763545.png)
![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)
![methyl 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5763555.png)

![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)

![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)
![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)

